1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride
Overview
Description
1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride, also known as N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, is a compound with the molecular weight of 225.76 . It is also known as 2-Aminotetralin (2-AT) or 1,2,3,4-tetrahydronaphthalen-2-amine (THN), and is a stimulant drug with a chemical structure consisting of a tetralin group combined with an amine .
Molecular Structure Analysis
The IUPAC name for this compound is N-propyl-1,2,3,4-tetrahydro-2-naphthalenamine hydrochloride. Its InChI code is 1S/C13H19N.ClH/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13;/h3-6,13-14H,2,7-10H2,1H3;1H .Chemical Reactions Analysis
As a rigid analogue of phenylisobutylamine, 2-AT fully substitutes for d-amphetamine in rat discrimination tests, although at one eighth the potency . It has been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induces their release as well .Physical And Chemical Properties Analysis
This compound is a powder at room temperature. Its melting point is between 249-250°C . The molecular weight of this compound is 225.76 .Scientific Research Applications
Synthesis Processes
Large-Scale Stereoselective Synthesis : A large-scale, stereoselective process for synthesizing 1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, achieving high purity and stereochemical purity, has been developed (Han et al., 2007).
Stereoselective Reduction of Acyl Protected Derivatives : This compound and its derivatives serve as crucial intermediates for bioactive compounds, involving acylation and reduction processes that lead to various bioactive forms (Men Wei-dong, 2013).
Chemical Reactions and Pathways
Alternative Synthesis of Dopaminergic Compounds : An alternative method for synthesizing 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has been established, which is crucial for generating biologically active compounds (Öztaşkın et al., 2011).
Role in Dopamine Receptor Agonists Synthesis : The compound is foundational in synthesizing dopaminergic activity compounds, particularly those with specific amine group modifications (Mcdermed et al., 1975).
Use in Chiral Auxiliary for Asymmetric Reactions : It has been effectively used as a chiral auxiliary in Reformatsky-type reactions, indicating its role in creating chiral molecules for various applications (Orsini et al., 2005).
Catalysis and Reaction Acceleration
- Oxidation Catalysis : The compound undergoes oxidation in the presence of copper(II) acetate, which is significantly accelerated by lithium chloride. This oxidation process is important for understanding the compound's reactivity and potential applications in chemical synthesis (Imamura et al., 1976).
Bioactive Compound Synthesis
Precursor for Thiazolidinones and Benzothiazepinones : 1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride acts as a precursor in synthesizing thiazolidinones and benzothiazepinones, offering insights into the synthesis of novel compounds (Drawanz et al., 2017).
Mast Cell-Stabilising Amine Derivatives : This compound serves as a base for creating novel modulators of allergic and inflammatory phenomena, specifically through the synthesis of tertiary amines (Barlow et al., 2011).
Structural and Molecular Studies
Chiral Self-Assembled Structures Study : 1,2,3,4-Tetrahydronaphthalene molecules have been studied for their ability to self-assemble into chiral structures, indicating potential applications in nanotechnology and materials science (Silly et al., 2017).
Role in Saluretic Agents Synthesis : Bicyclic ring-fused analogues of this compound have been synthesized and tested for saluretic and diuretic effects, highlighting its potential in developing new therapeutic agents (Deana et al., 1983).
Dopaminergic Drug Synthesis : An alternative synthesis method for the dopaminergic drug 5,6-ADTN using this compound has been explored, emphasizing its role in pharmacological research (Göksu et al., 2006).
Synthesis of Enamides from Ketones : Its derivative has been used in the synthesis of enamides from ketones, showcasing its versatility in organic synthesis applications (Zhao et al., 2011).
Fuel Surrogate Formulation : It is used as a component in transportation fuel surrogates, where its ignition delays under various conditions have been studied, providing valuable insights into fuel chemistry (Raza et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c11-10-6-5-8-3-1-2-4-9(8)7-10;/h1-4,10H,5-7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQOAYUXVCSSQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952176 | |
Record name | 1,2,3,4-Tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00952176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride | |
CAS RN |
1743-01-7, 29730-81-2 | |
Record name | 2-Naphthalenamine, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1743-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1743-01-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52717 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,4-Tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00952176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Aminotetralin hydrochloride, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTT4JX9GU8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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